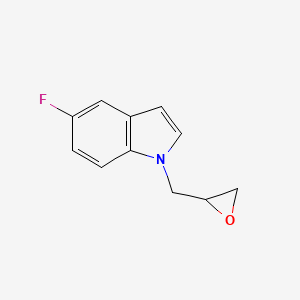

1-N-Glycidyl-5-fluoro-indole

Description

Properties

Molecular Formula |

C11H10FNO |

|---|---|

Molecular Weight |

191.2 g/mol |

IUPAC Name |

5-fluoro-1-(oxiran-2-ylmethyl)indole |

InChI |

InChI=1S/C11H10FNO/c12-9-1-2-11-8(5-9)3-4-13(11)6-10-7-14-10/h1-5,10H,6-7H2 |

InChI Key |

DJSJDHWNDYOAGA-UHFFFAOYSA-N |

SMILES |

C1C(O1)CN2C=CC3=C2C=CC(=C3)F |

Canonical SMILES |

C1C(O1)CN2C=CC3=C2C=CC(=C3)F |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 1 N Glycidyl 5 Fluoro Indole

Synthesis of 5-Fluoroindole (B109304) Precursors

Vilsmeier-Haack Formylation Approaches for Functionalization

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. researchgate.netdiva-portal.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nih.gov The resulting electrophilic iminium salt then attacks the electron-rich indole (B1671886) ring, most commonly at the C3 position, to introduce a formyl group. diva-portal.org This formylation can serve as a handle for further synthetic transformations in the construction of more complex indole derivatives. While not a direct method for synthesizing the 5-fluoroindole core itself, it is a key functionalization strategy for pre-existing indole rings.

Leimgruber-Batcho and Fischer Indole Syntheses for Core Formation

Two of the most prominent and widely utilized methods for the de novo synthesis of the indole core are the Leimgruber-Batcho and Fischer indole syntheses.

The Leimgruber-Batcho indole synthesis is a versatile and high-yielding two-step process that is particularly well-suited for industrial applications. epa.gov It typically begins with a 2-nitrotoluene (B74249) derivative, which is first reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This intermediate is then subjected to reductive cyclization to afford the desired indole. For the synthesis of 5-fluoroindole, the starting material would be 5-fluoro-2-nitrotoluene. The reduction of the nitro group and subsequent cyclization can be achieved using various reducing agents, including Raney nickel, palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid. epa.gov

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is another cornerstone of indole chemistry. This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. To synthesize 5-fluoroindole, 4-fluorophenylhydrazine would be reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, under acidic conditions. epa.gov The reaction proceeds through a-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone.

| Synthetic Method | Starting Materials | Key Reagents | General Yield |

| Leimgruber-Batcho | 5-Fluoro-2-nitrotoluene | DMF-DMA, Pyrrolidine, Reducing agent (e.g., Raney Ni, Pd/C) | High |

| Fischer Indole | 4-Fluorophenylhydrazine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, H₂SO₄, PPA) | Variable |

Vicarious Nucleophilic Substitution Routes to Fluoroindoles

Vicarious Nucleophilic Substitution (VNS) offers a more modern approach to the synthesis of substituted indoles. This reaction allows for the formal substitution of a hydrogen atom in an electron-deficient aromatic ring by a nucleophile carrying a leaving group. In the context of 5-fluoroindole synthesis, a suitable starting material would be a nitro-substituted fluorobenzene. For instance, 4-fluoronitrobenzene can undergo a VNS reaction with a carbanion that has a leaving group on the α-carbon. epa.gov The subsequent reductive cyclization of the nitro group leads to the formation of the indole ring. epa.gov This method provides a powerful alternative for accessing fluoro-substituted indoles that may be difficult to obtain through more traditional routes.

Glycidyl (B131873) Group Functionalization at the Indole N1 Position

Once the 5-fluoroindole core has been synthesized, the next critical step is the introduction of the glycidyl group at the N1 position. This is typically achieved through N-alkylation of the indole nitrogen.

Epoxide Ring Formation Methodologies

The glycidyl group is characterized by its reactive epoxide ring. In many synthetic strategies, this three-membered ring is formed from a precursor, often a halohydrin. The intramolecular cyclization of a halohydrin, such as that derived from the reaction with epichlorohydrin (B41342), is a common method for epoxide formation. This reaction is typically base-mediated and proceeds via an intramolecular Williamson ether synthesis. The choice of base and reaction conditions can be crucial for maximizing the yield of the epoxide and minimizing side reactions.

N-Alkylation Strategies for Indole Scaffolds

The N-alkylation of indoles is a well-established transformation. The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form the indolide anion, which is a potent nucleophile. Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and sodium amide (NaNH₂).

A prevalent strategy for the N-glycidylation of 5-fluoroindole involves its reaction with an electrophilic three-carbon unit that already contains or can readily form the epoxide ring. Epichlorohydrin (1-chloro-2,3-epoxypropane or its isomer 2-(bromomethyl)oxirane) is a frequently employed reagent for this purpose. The reaction proceeds via nucleophilic attack of the indolide anion on the carbon bearing the halogen, followed by an intramolecular cyclization to form the epoxide ring if the initial attack occurs at the chloromethyl group. Alternatively, direct alkylation with 2-(bromomethyl)oxirane can be performed.

A reported synthesis of 1-N-glycidyl-5-fluoro-indole from 5-fluoro-1H-indole and 1,2-epoxy-3-bromopropane achieved a high yield of 89%. While specific reaction conditions for this particular transformation are not extensively detailed in readily available literature, general procedures for the N-alkylation of indoles provide a strong framework. These reactions are often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) and may be facilitated by the use of a phase-transfer catalyst.

Another effective alkylating agent for introducing the glycidyl moiety is glycidyl tosylate . The tosylate group is an excellent leaving group, facilitating the nucleophilic substitution by the indolide anion. The use of sodium hydride as a base in a solvent like DMF is a common set of conditions for this type of N-alkylation.

| Alkylating Agent | Typical Base | Common Solvent | Reported Yield (for this compound) |

| Epichlorohydrin/Epibromohydrin | NaH, KOH | DMF, THF | 89% |

| Glycidyl Tosylate | NaH | DMF | Not specifically reported, but generally effective for indole N-alkylation |

Overall Synthetic Routes to this compound and its Analogues

The primary and most direct method for the synthesis of this compound is the N-alkylation of the 5-fluoroindole core. This reaction involves the formation of a carbon-nitrogen bond between the indole nitrogen and the glycidyl group.

The key starting material is 5-fluoroindole, a commercially available or synthetically accessible heterocyclic compound. The synthesis of 5-fluoroindole itself can be accomplished through several classic indole synthesis reactions, which also allow for the production of various analogues.

N-Alkylation of 5-Fluoroindole: The most common approach involves reacting 5-fluoroindole with a suitable three-carbon epoxide-containing reagent. Typically, epichlorohydrin or 1,2-epoxy-3-bromopropane is used in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the indole nitrogen, forming a nucleophilic indolide anion. This anion then attacks the least hindered carbon of the epoxide reagent in a nucleophilic substitution reaction, displacing the halide and forming the N-glycidyl bond.

A representative reaction is the alkylation of 5-fluoro-1H-indole with 1,2-epoxy-3-bromopropane, which has been reported to achieve high yields. lookchem.com

Synthesis of the 5-Fluoroindole Precursor: The versatility in producing analogues of this compound stems from the various methods available to synthesize the substituted indole core. Two prominent industrial and academic methods are the Leimgruber-Batcho and Fischer indole syntheses.

Leimgruber-Batcho Indole Synthesis : This is a highly efficient two-step method for producing indoles. For 5-fluoroindole, the process starts with 5-fluoro-2-nitrotoluene. researchgate.netguidechem.com This starting material is first condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. researchgate.netguidechem.com In the second step, this intermediate undergoes a reductive cyclization using reagents like Raney nickel, palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid to yield 5-fluoroindole. researchgate.netdiva-portal.org This method is often preferred in industrial settings due to its high yields and the accessibility of starting materials. diva-portal.org

Fischer Indole Synthesis : This classic method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. diva-portal.orgunica.it To produce 5-fluoroindole, 4-fluorophenylhydrazine is reacted with a suitable carbonyl compound, followed by acid-catalyzed cyclization which involves a researchgate.netresearchgate.net-sigmatropic rearrangement. diva-portal.org While widely applicable, this method can sometimes require harsh acidic conditions and high temperatures. unica.it

The table below summarizes key aspects of these synthetic routes.

Table 1: Comparison of Synthetic Routes to 5-Fluoroindole

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Leimgruber-Batcho | 5-Fluoro-2-nitrotoluene, DMF-DMA | Enamine formation, Reductive cyclization | High yields, Mild conditions, Good for industrial scale | Two distinct steps |

| Fischer Indole | 4-Fluorophenylhydrazine, Aldehyde/Ketone | Hydrazone formation, researchgate.netresearchgate.net-sigmatropic rearrangement | One-pot potential, Versatile for many analogues | Can require harsh acid/heat, Potential for side products |

| N-Alkylation | 5-Fluoroindole, Epichlorohydrin | Deprotonation, Nucleophilic substitution | Direct, High yield for the final step | Requires pre-synthesized indole core |

Green Chemistry and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indoles to minimize environmental impact and improve safety. mdpi.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Sustainable Strategies for Indole Synthesis:

Use of Greener Solvents : Traditional indole syntheses often employ hazardous solvents. Recent innovations have focused on using more benign alternatives like ethanol (B145695) or even performing reactions in water or under solvent-free conditions. semanticscholar.orgrsc.org

Metal-Free Catalysis : Many synthetic steps, including cyclizations, have historically relied on metal catalysts. Research has moved towards developing metal-free reaction pathways to avoid the cost, toxicity, and contamination issues associated with heavy metals. semanticscholar.org One innovative approach is the de novo assembly of the indole core from anilines and glyoxal (B1671930) dimethyl acetal in ethanol without a metal catalyst. semanticscholar.orgrsc.org

Mechanochemistry : Solvent-free synthesis can be achieved through mechanochemical methods, such as ball-milling. unica.it This technique uses mechanical force to initiate chemical reactions, drastically reducing solvent waste. The Fischer indole synthesis has been successfully adapted to a mechanochemical protocol using solid acids, highlighting a greener alternative to high-temperature, solvent-based methods. unica.it

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. semanticscholar.org An innovative two-step process involving an Ugi multicomponent reaction followed by an acid-induced cyclization provides a sustainable route to functionalized indoles under mild conditions. rsc.org

Energy Efficiency : The use of microwave irradiation or continuous flow reactors can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.gov

The following table contrasts traditional and green approaches for the synthesis of the indole core.

Table 2: Traditional vs. Green Chemistry Approaches in Indole Synthesis

| Aspect | Traditional Approach | Green/Sustainable Approach |

|---|---|---|

| Solvents | Toluene, DMF, Chlorinated hydrocarbons | Ethanol, Water, Solvent-free (Mechanochemistry) |

| Catalysts | Strong Brønsted/Lewis acids, Heavy metals | Mild solid acids, Organocatalysts, Metal-free pathways |

| Conditions | High temperatures, Refluxing | Room temperature, Microwave-assisted, Flow chemistry |

| Strategy | Multi-step synthesis with isolated intermediates | One-pot procedures, Multicomponent reactions (MCRs) |

| Waste | Significant solvent and reagent waste | High atom economy, Reduced byproducts |

Scalability Considerations for Academic and Preparative Research

Translating a synthetic route from a small, academic laboratory scale (milligrams) to a larger, preparative scale (grams to kilograms) introduces a new set of challenges that must be addressed for the procedure to be practical and robust. nih.gov

Key Scalability Factors:

Cost and Availability of Reagents : For large-scale synthesis, the cost of starting materials like 5-fluoroindole and epichlorohydrin becomes a significant factor. Routes that utilize inexpensive and readily available precursors, such as the Leimgruber-Batcho synthesis, are often favored for preparative work. diva-portal.org

Reaction Robustness and Yield : A scalable reaction must be robust, meaning it consistently provides good yields and purity despite minor fluctuations in reaction conditions. diva-portal.org Reactions that are sensitive or produce inconsistent results are difficult to scale up reliably.

Purification Methods : Purification by column chromatography, a staple in academic research, is often impractical and expensive at a large scale. Scalable syntheses should ideally yield a product that can be purified by crystallization, distillation, or simple extraction, which are more amenable to large quantities.

Thermal Management and Safety : Exothermic reactions that are easily controlled in a small flask can generate significant heat on a larger scale, posing a safety risk (thermal runaway). The scalability of a process requires careful consideration of heat transfer and may necessitate specialized reactor equipment for adequate cooling.

Process Cycle Time : The total time required for the reaction, workup, and purification is critical. Long reaction times or complex purification procedures can make a synthesis inefficient for producing large quantities of material. Continuous flow synthesis is an emerging technology that can address many scalability issues by offering better thermal control, improved safety, and higher throughput. nih.gov

The table below outlines common challenges in scaling up the synthesis of this compound and potential solutions.

Table 3: Scalability Challenges and Solutions

| Challenge | Academic Scale Approach | Preparative/Industrial Scale Solution |

|---|---|---|

| Purification | Column chromatography | Crystallization, Distillation, Extraction |

| Reagent Cost | Use of specialized or expensive reagents | Select routes with inexpensive, bulk starting materials (e.g., Leimgruber-Batcho) |

| Heat Control | Simple heating mantles or ice baths | Jacketed reactors with controlled heating/cooling fluids; Continuous flow reactors |

| Reaction Time | Overnight or multi-day reactions are common | Optimization of conditions (catalyst, temperature, concentration) to reduce time; Use of flow chemistry |

| Safety | Small quantities minimize risk | Thorough process safety analysis, use of automated controls, engineered safety measures |

Mechanistic Investigations of Chemical Reactivity of 1 N Glycidyl 5 Fluoro Indole

Epoxide Ring-Opening Reactivity Studies

The defining feature of the 1-N-glycidyl group is the terminal epoxide (oxirane) ring. This three-membered heterocycle is characterized by significant ring strain, estimated around 27 kcal/mol, which renders it susceptible to ring-opening reactions even with weak nucleophiles. nih.gov This reactivity is the primary pathway for transformations of the glycidyl (B131873) substituent. The reaction proceeds via a nucleophilic substitution (S_N_2) mechanism, where the high-energy state of the strained ring provides the driving force for the reaction, overcoming the typically poor leaving group nature of an alkoxide. chemistrysteps.comyoutube.com

The ring-opening can be initiated by a wide array of nucleophiles under either basic/neutral or acidic conditions. Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring for attack by even weak nucleophiles. chemistrysteps.com In contrast, strong nucleophiles can attack the epoxide carbons directly without prior activation. youtube.comkhanacademy.org

The reaction of the epoxide ring in 1-N-Glycidyl-5-fluoro-indole with nucleophiles is expected to follow a classic S_N_2 pathway. This mechanism involves a backside attack by the nucleophile on one of the two carbons of the epoxide ring. Due to steric hindrance, the attack will preferentially occur at the terminal, less-substituted carbon atom (C-3 of the glycidyl group). nih.gov This regioselectivity is a hallmark of S_N_2 reactions on unsymmetrical epoxides under basic or neutral conditions. nih.govchemistrysteps.com

The attack leads to the simultaneous cleavage of the adjacent carbon-oxygen bond, relieving the ring strain and resulting in an inversion of stereochemistry at the site of attack. The initial product is an alkoxide, which is subsequently protonated during workup to yield a β-substituted alcohol.

Table 1: Predicted Products of Nucleophilic Epoxide Ring-Opening of this compound

| Nucleophile (Nu-H) | Reagent Example | Predicted Major Product |

|---|---|---|

| Water (H₂O) | H₂O / H⁺ | 1-(5-Fluoro-1H-indol-1-yl)-3-(hydroxy)propan-2-ol |

| Alcohol (R-OH) | Methanol (CH₃OH) | 1-(5-Fluoro-1H-indol-1-yl)-3-(methoxy)propan-2-ol |

| Amine (R-NH₂) | Diethylamine ((C₂H₅)₂NH) | 1-(Diethylamino)-3-(5-fluoro-1H-indol-1-yl)propan-2-ol |

| Thiol (R-SH) | Thiophenol (C₆H₅SH) | 1-(5-Fluoro-1H-indol-1-yl)-3-(phenylthio)propan-2-ol |

The indole (B1671886) nucleus itself is considered a poor nucleophile; however, reactions of indoles with epoxides can be facilitated in the presence of catalysts like lithium perchlorate to form tryptophol derivatives. organic-chemistry.org

While ionic pathways dominate epoxide chemistry, the formation of radical intermediates is plausible under specific conditions, such as photolysis or in the presence of radical initiators or single-electron transfer (SET) reagents. For instance, in reactions involving transition metals, a single-electron transfer to the epoxide could induce ring-opening to form a distonic radical anion.

Furthermore, radical cyclizations are known for N-sulfonylindoles, where radical addition can lead to the formation of spiro-indoline systems. beilstein-journals.org Although the glycidyl group is not an ene-sulfonamide, analogous radical-based transformations could potentially be initiated on the indole nucleus or the glycidyl side chain, leading to complex intramolecular cyclizations or intermolecular additions. The generation of a radical at a position adjacent to a heteroatom, like the indole nitrogen, can lead to unique reactivity patterns orthogonal to traditional polar chemistry. nih.gov

In the context of organometallic chemistry, the glycidyl group of this compound can participate in oxidative addition reactions with low-valent transition metal complexes. This process is analogous to the S_N_2 reaction in organic chemistry, where the electron-rich metal center acts as the nucleophile. wikipedia.orglibretexts.org

A coordinatively unsaturated, low-valent metal complex (e.g., Pd(0) or Ni(0)) could attack the terminal carbon of the epoxide. mdpi.com This nucleophilic attack would displace the oxygen atom, leading to the cleavage of the C-O bond and the formation of a new metal-carbon σ-bond. In this process, the metal's formal oxidation state and coordination number each increase by two, which is the defining characteristic of oxidative addition. umb.edulibretexts.orgslideshare.net This step is often a key activation process in catalytic cycles, transforming the relatively inert glycidyl group into a reactive organometallic intermediate poised for further reactions like migratory insertion or reductive elimination.

Reactivity of the 5-Fluoroindole (B109304) Nucleus

The 5-fluoroindole nucleus of the molecule possesses its own distinct reactivity, primarily governed by the properties of the indole ring system. Indole is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for reaction at the C3 position of the pyrrole (B145914) ring. nih.gov

The fluorine atom at the C5 position modulates this reactivity. As a halogen, fluorine exerts a dual electronic effect:

Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the benzene (B151609) ring through the sigma bond framework, deactivating the ring towards electrophilic attack compared to unsubstituted indole.

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, directing incoming electrophiles to the ortho and para positions (C4 and C6).

The interplay of these effects determines the precise reactivity and regioselectivity of electrophilic substitution on the benzene ring portion. Additionally, the 5-fluoroindole moiety has an oxidative potential of 1.05 V vs SCE, allowing it to be electrochemically polymerized. ossila.com This suggests a susceptibility to oxidative conditions, which could lead to the formation of polymeric materials or other oxidation products.

Conformational Analysis and Stereochemical Impact on Reactivity

Table 2: Key Rotatable Bonds and Potential Conformational Influence

| Bond | Description | Potential Impact on Reactivity |

|---|---|---|

| N1—C1' (Indole-CH₂) | Rotation of the entire glycidyl group relative to the indole plane. | Can influence steric hindrance around the C2 and N1 positions of the indole ring. |

The stereochemistry of the epoxide ring-opening is a critical aspect of its reactivity. The S_N_2 attack results in an inversion of configuration at the carbon center being attacked. Since the starting glycidyl group is prochiral, its reaction with a nucleophile at the terminal carbon creates a new chiral center at C2'. This means that reactions starting with the racemic epoxide will yield a racemic mixture of products. If an enantiomerically pure starting material were used, the reaction would proceed stereospecifically to yield a single enantiomer of the product.

Computational Chemistry and Theoretical Studies of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the reactivity of this compound in the absence of extensive experimental data. Methods such as Density Functional Theory (DFT) can be employed to model various aspects of its chemical behavior.

Reaction Pathways: The transition states and intermediates of the epoxide ring-opening with various nucleophiles can be calculated. This would allow for a quantitative prediction of the activation barriers and reaction energies, confirming the favorability of attack at the terminal carbon.

Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the nucleophilic and electrophilic centers of the molecule. mdpi.com The HOMO is expected to be localized on the electron-rich indole nucleus, while the LUMO would likely be associated with the C-O antibonding orbitals of the strained epoxide ring, indicating its susceptibility to nucleophilic attack. mdpi.com

Conformational Analysis: Computational scans of the potential energy surface by rotating the key single bonds (as listed in Table 2) can identify the lowest-energy (most stable) conformations of the molecule. This information is crucial for understanding how the molecule's preferred shape might influence its interactions and reactivity.

Regioselectivity: For reactions on the indole nucleus, computational models can predict the regioselectivity of electrophilic attack by calculating the relative stabilities of the sigma-complex intermediates formed upon attack at different positions (e.g., C3, C4, C6). Similar studies on related indolynes have shown that distortion energies in the transition state control the regioselectivity of nucleophilic additions. nih.gov

These theoretical studies can provide a detailed, atomistic understanding of the reaction mechanisms and guide future experimental work on the chemical reactivity of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of 5-Fluoro Substitution on Molecular Recognition and Interactions

The introduction of a fluorine atom at the C-5 position of the indole (B1671886) ring is a strategic modification that profoundly influences the molecule's physicochemical properties and its interactions with biological targets. The C-5 position is pivotal in modulating biological activity, and substitution at this site can affect π-stacking, electron density, and lipophilicity. nih.gov

The fluorine atom is small and highly electronegative, making it a unique tool in drug design. Its strong electron- withdrawing nature can alter the electronic distribution across the indole ring system. This modification can influence the acidity of the indole N-H proton (in parent indoles) and modulate the strength of hydrogen bonds or other non-covalent interactions, such as dipole-dipole and π-stacking interactions, within a receptor's binding pocket. acs.org Studies on various fluoroindole derivatives have shown that the position of the fluorine atom is critical; moving it from the 5-position to the 4-, 6-, or 7-positions can significantly reduce or alter biological activity, highlighting the specific role of the C-5 substitution. acs.org

Furthermore, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common strategy to improve a drug candidate's pharmacokinetic profile. The decreased polarizability of fluorine compared to hydrogen also suggests that a lower induced dipole moment in the molecule may be favorable for ligand binding in certain contexts. acs.org

| Substitution at C-5 | Key Physicochemical Effects | Potential Impact on Molecular Interaction |

| -H (Indole) | Baseline lipophilicity and electronic distribution. | Standard π-stacking and hydrogen bonding potential. |

| -F (5-Fluoro-indole) | Increases lipophilicity, strong electron-withdrawing effect, potential H-bond acceptor. | Modulates π-electron cloud for altered π-stacking; can form specific halogen bonds or H-bonds; may enhance binding affinity and metabolic stability. acs.org |

| -CH₃ (5-Methyl-indole) | Increases lipophilicity, weak electron-donating group. | Enhances hydrophobic interactions; minimal electronic perturbation compared to fluorine. |

| -OCH₃ (5-Methoxy-indole) | Electron-donating group, can act as H-bond acceptor. | Alters electronic landscape and hydrogen bonding potential differently than fluorine. |

Role of the N-Glycidyl Moiety in Modulating Biological Response

The N-glycidyl moiety is a defining feature of 1-N-Glycidyl-5-fluoro-indole, imparting a specific mode of action. The key functional group within this moiety is the epoxide, a strained three-membered ring containing an oxygen atom. researchgate.net This ring is highly electrophilic and susceptible to nucleophilic attack, particularly from residues like cysteine, histidine, or lysine (B10760008) found in proteins. researchgate.netbohrium.com

This reactivity allows the N-glycidyl group to act as a "warhead," forming a stable, irreversible covalent bond with its biological target. researchgate.netnih.gov Covalent modification can lead to potent and prolonged inhibition of an enzyme or inactivation of a receptor, as the bond is not easily broken. nih.gov This mechanism is a powerful strategy in drug design, often resulting in high efficacy. bohrium.comnih.gov The inclusion of an epoxide functional group is a feature of several approved drugs, demonstrating its clinical applicability. researchgate.netnih.gov

The bifunctional nature of glycidyl (B131873) groups, such as in glycidyl amine, allows them to serve as versatile linkers for bioconjugation, attaching molecules to proteins or nucleic acids. tetrawill.com In the context of this compound, the glycidyl group is positioned to react with a target protein once the indole scaffold has guided the molecule into the binding site.

Strategic Modifications of the Glycidyl Ring for Functional Fine-Tuning

Ring Opening: The epoxide can be hydrolyzed to the corresponding diol (a 2,3-dihydroxypropyl group). This modification removes the electrophilic nature of the ring, yielding an inert analogue. Such a compound would be a critical tool in research to confirm that the biological activity of the parent molecule is due to the covalent modification by the epoxide.

Stereochemistry: The glycidyl moiety is chiral. Synthesizing and testing individual enantiomers ((R)- and (S)-glycidyl) is essential, as biological systems are stereospecific. One enantiomer often displays significantly higher activity or a different biological profile than the other.

Substitution: Adding substituents to the carbons of the glycidyl ring can modulate its reactivity and steric profile. For example, adding a methyl group could increase steric hindrance, potentially enhancing selectivity for a specific target by preventing the molecule from binding to off-target proteins with smaller binding pockets. Such modifications can also influence the rate of the ring-opening reaction. acs.orgmdpi.com

| Glycidyl Ring Modification | Rationale / Predicted Effect |

| Intact Epoxide | Acts as an electrophilic warhead for covalent bond formation. researchgate.net |

| Hydrolyzed to Diol | Creates a non-reactive control compound to probe the mechanism of action. |

| Altering Stereochemistry | To investigate stereospecific interactions with the biological target. |

| Substitution on the Ring | To modulate steric hindrance and electronic properties, potentially improving selectivity and fine-tuning reactivity. mdpi.com |

Structural Modifications of the Indole Core and Their Mechanistic Implications

Beyond the 5-fluoro and N-glycidyl groups, modifications to other positions on the indole core are critical for optimizing activity. SAR studies have established that the nature and position of substituents play a pivotal role. mdpi.com

N-1 Position: The N-1 position is frequently substituted to modulate physicochemical properties. nih.gov In this compound, this position is occupied by the glycidyl group, directing its reactive potential. Other N-substituents, such as alkyl or benzyl (B1604629) groups, can be used to probe the size and nature of the binding pocket. nih.gov

C-2 and C-3 Positions: These positions on the pyrrole (B145914) moiety of the indole are often crucial for biological activity. chim.it Substitution at C-2 can influence the orientation within the binding site and affect intrinsic activity and receptor selectivity. nih.govnih.gov The C-3 position is inherently nucleophilic and a common site for functionalization; modifications here can introduce groups that form key interactions (e.g., hydrogen bonds, ionic interactions) with the target. nih.govnih.gov C2-C3-disubstituted indoles are frequently encountered in bioactive molecules. researchgate.net

Benzene (B151609) Ring (C-4, C-6, C-7): Substitution on the benzene portion of the indole core also significantly impacts activity. For instance, studies on bis-indole compounds have shown that the linkage point between rings (e.g., 5-5', 6-6') dramatically alters molecular shape and biological activity. nih.gov Introducing various aryl or heteroaryl groups at these positions can be used to explore larger regions of the binding site and establish additional hydrophobic or polar interactions. nih.gov

| Position on Indole Core | Type of Modification | Mechanistic Implication / Effect on Activity |

| N-1 | Alkyl, Aryl, Functionalized chains | Modulates solubility, metabolic stability, and directs substituents into specific regions of the binding pocket. nih.gov |

| C-2 | Alkyl, Aryl, Carboxamides | Can alter binding orientation and switch a compound's functional profile (e.g., agonist to antagonist). nih.govnsf.gov |

| C-3 | Alkyl chains with polar groups, Heterocycles | Often a key interaction point; can introduce H-bond donors/acceptors or charged groups to engage with specific receptor residues. chim.itnih.gov |

| C-4, C-6, C-7 | Halogens, Alkoxy, Aryl groups | Fine-tunes electronic properties and allows for exploration of wider areas of the target's binding surface. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

QSAR is a computational technique used to develop statistical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For indole derivatives, QSAR studies are invaluable for understanding the key features that drive potency and for designing new, more active molecules. nih.govnih.goveurjchem.com

A typical QSAR study on fluoro-indole derivatives would involve:

Data Set Compilation: A series of this compound analogues with varying substituents at different positions would be synthesized and their biological activities measured.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links a subset of these descriptors to the observed biological activity. eurjchem.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

For example, a 3D-QSAR model might reveal that hydrophobic substituents at the C-5 and C-6 positions are detrimental to activity, while identifying specific regions where hydrogen bond donors or acceptors would be beneficial. mdpi.com Such models provide a quantitative framework for the SAR, allowing for the rational, predictive design of novel compounds with potentially enhanced activity. nih.govresearchgate.net

Advanced Studies on Biological Activities and Molecular Mechanisms

Research on Anticancer Modalities

Investigations into Apoptosis Induction Pathways

A primary mechanism through which indole (B1671886) derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research indicates that these compounds can trigger both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.govmdpi.com The process is often characterized by the activation of caspases, a family of proteases central to the execution of apoptosis. mdpi.com

Studies on related compounds have shown that treatment of cancer cells can lead to:

Activation of Initiator and Effector Caspases : Increased activity of initiator caspases like caspase-8 and caspase-9, as well as effector caspases such as caspase-3 and caspase-7, has been observed. mdpi.com

PARP Cleavage : The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis. mdpi.commdpi.com

Dysregulation of Bcl-2 Family Proteins : A shift in the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is a critical step in the intrinsic pathway. mdpi.commdpi.com

Mitochondrial Disruption : This includes the reduction of mitochondrial membrane potential and the subsequent release of apoptogenic factors like cytochrome c into the cytosol. nih.govmdpi.com

In some cases, apoptosis induced by indole analogues can occur independently of caspases, involving the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. mdpi.com

Cell Cycle Modulation Studies and Their Biochemical Basis

Beyond apoptosis, 5-fluoro-indole derivatives can modulate the cell cycle, leading to growth arrest at specific phases. The interruption of the G1/S and G2/M phases of the cell cycle has been noted following treatment with certain indole compounds. mdpi.com This arrest prevents cancer cells from proceeding through the division cycle, thereby inhibiting proliferation. The appearance of a sub-G1 peak in flow cytometry analysis is often indicative of apoptotic cells with fragmented DNA, linking cell cycle modulation directly to the induction of cell death. mdpi.comhu.edu.jo In bacterial systems, the parent molecule indole is known to inhibit cell division by preventing the formation of the FtsZ ring, a critical step for cytokinesis. nih.gov This is achieved by reducing the electrochemical potential across the cytoplasmic membrane. nih.gov While the direct translation of this mechanism to cancer cells is complex, it highlights the potential for indole structures to interfere with fundamental processes of cell division.

Selective Targeting of Oncogenic Pathways and Mutated Cell Lines

Modern anticancer research focuses on selectively targeting pathways that are dysregulated in cancer cells. Indole-based compounds have shown promise in this area by inhibiting specific oncogenic signaling pathways.

WNT/β-catenin Pathway : This pathway is crucial for cell proliferation and is often hyperactivated in cancers like colorectal cancer. A specific (S)-enantiomer of a 5-chloro-indole-2-carboxamide derivative was identified as a potent inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT pathway. mdpi.com This inhibition blocked the pathway and suppressed the growth of colon cancer cells. mdpi.com

Carbonic Anhydrase IX and XII : These enzymes are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment, which promotes tumor progression and drug resistance. nih.gov 1-Acylated indoline-5-sulfonamides, structurally related to 5-fluoro-indoles, have demonstrated inhibitory activity against these tumor-associated carbonic anhydrases. nih.gov

Krüppel-like factor 5 (KLF5) : KLF5 is a transcription factor that can act as an oncogene, particularly in colorectal cancer. Low-molecular-weight compounds have been developed to target a specific hydrophobic α-helix structure within KLF5, leading to a decrease in its protein levels and selective suppression of cancer cell proliferation. nih.gov

Molecular Interactions with Cancer-Related Proteins and Cellular Components

The biological activity of 5-fluoro-indole derivatives is rooted in their molecular interactions with various cancer-related proteins. These interactions can inhibit enzymatic activity, disrupt protein-protein interactions (PPIs), or interfere with structural proteins essential for cell function. For example, indole-based compounds have been developed to interfere with tubulin formation, which is necessary for cell division. mdpi.com Furthermore, inhibitors targeting the PPIs between proteins like AF9/ENL and AF4 or DOT1L, which are critical in certain types of leukemia, have been identified from libraries of indole and related compounds. mdpi.comresearchgate.net

| Target Protein/Pathway | Interacting Indole Derivative Class | Observed Effect | Associated Cancer Type |

|---|---|---|---|

| Apurinic/apyrimidinic endonuclease 1 (APE1) | 5-Fluoroindole-2-carboxylic acid | Inhibition of enzyme activity (IC50 = 10 μM) | Various Cancers |

| Dishevelled 1 (DVL1) / WNT Pathway | (S)-5-Chloro-indole-2-carboxamide | Inhibition of WNT pathway (EC50 = 0.49 μM) | Colorectal Cancer |

| Carbonic Anhydrase IX and XII | 1-Acylated indoline-5-sulfonamides | Enzyme inhibition (KI values up to 41.3 nM) | Hypoxic Tumors (e.g., Breast, Skin) |

| AF9/ENL - DOT1L Interaction | Substituted Indole-carboxamides | Inhibition of protein-protein interaction | MLL-rearranged Leukemia |

| Tubulin | Various Indole-based compounds | Interference with tubulin formation | Various Cancers |

Antimicrobial Activity Research

Indole and its derivatives, including halogenated forms, have long been recognized for their antimicrobial properties. nih.gov They are part of a class of compounds that can exhibit a broad spectrum of activity against various microorganisms. nih.gov Fluorine-containing heterocycles, in particular, have been found to possess potent antimicrobial activities, sometimes exceeding the efficacy of reference drugs. nih.gov The incorporation of a 5-fluoro tryptophan into certain peptides has been shown to significantly enhance antimicrobial activity without causing notable hemolytic effects. mdpi.com

Efficacy against Bacterial Strains and Biofilm Inhibition Mechanisms

Research has demonstrated the efficacy of 5-fluoro-indole and related compounds against a range of clinically relevant bacterial strains. For instance, 5-iodoindole, a halogenated analogue, was effective at killing various strains of E. coli, S. aureus, and the fungus C. albicans. mdpi.com

A critical aspect of antimicrobial research is the ability of a compound to inhibit or disperse biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. mdpi.comfrontiersin.org Halogenated indoles have shown significant antibiofilm activities. mdpi.com 5-Iodoindole was found to dose-dependently inhibit biofilm formation by multidrug-resistant Acinetobacter baumannii and could also reduce preformed biofilms. mdpi.com Similarly, other studies have shown that 4-fluoroindole (B1304775) can inhibit the growth of C. albicans at the planktonic cell stage and reduce biofilm formation. researchgate.net The mechanism of biofilm inhibition can be due to the compound's direct antimicrobial activity or a more specific interference with the signaling pathways that control biofilm formation. researchgate.netdoi.org For example, some chlorinated indole derivatives disrupt the cell wall and membrane of MRSA, which inhibits the production of the extracellular polysaccharides necessary for the biofilm matrix. doi.org

| Compound Class/Derivative | Target Microorganism | Activity Type | Key Findings |

|---|---|---|---|

| 5-Iodoindole | Multidrug-resistant Acinetobacter baumannii | Antibacterial & Antibiofilm | Dose-dependently inhibited biofilm formation and dispersed preformed biofilms. |

| 5-Iodoindole | E. coli, S. aureus, C. albicans | Antimicrobial | Demonstrated killing efficacy against both Gram-negative/positive bacteria and a fungus. |

| 4-Fluoroindole | Candida albicans | Antifungal & Antibiofilm | Inhibited planktonic cell growth and biofilm formation. |

| Chlorinated Indole Sesquiterpene | Methicillin-resistant S. aureus (MRSA) | Antibacterial & Antibiofilm | Disrupted cell wall/membrane and inhibited extracellular polysaccharide production. |

| Indole-Triazole Derivatives | Gram-negative bacteria, Candida species | Antibacterial & Antifungal | Showed broad-spectrum activity with low MIC values against fungal strains. |

Antifungal Potential Investigations and Fungal Target Identification

The indole scaffold is a core component of many compounds exhibiting a broad spectrum of biological activities, including antifungal properties. researchgate.net While direct studies on 1-N-Glycidyl-5-fluoro-indole are limited, research on analogous compounds provides significant insights into its potential antifungal capabilities. The inclusion of a fluorine atom in heterocyclic compounds is known to enhance metabolic stability and binding affinity to target proteins.

Investigations into various indole derivatives have revealed activity against a range of plant pathogenic fungi. For instance, certain indole analogs have shown efficacy against Sclerotinia sclerotiorum, Altenaria solani, and Verticillium dahliae. The presence of halogen substituents, such as fluorine, on the indole ring has been noted as a critical factor for enhancing antifungal potency.

Potential fungal targets for indole-based compounds are diverse. One identified mechanism involves the inhibition of ergosterol (B1671047) synthesis, an essential component of the fungal cell membrane. nih.gov Specifically, the enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a key target for many antifungal agents. mdpi.com Another potential target is succinate (B1194679) dehydrogenase, an enzyme crucial for fungal respiration. Molecular docking studies on some indole derivatives have indicated that they could act as succinate dehydrogenase inhibitors (SDHI). Additionally, acetohydroxyacid synthase (AHAS), an enzyme involved in branched-chain amino acid biosynthesis, has been identified as a possible target.

It is also noteworthy that fluorinated pyrimidine (B1678525) derivatives, such as 5-fluorocytosine, function by being converted within the fungal cell to 5-fluorouracil, which subsequently disrupts DNA, RNA, and protein synthesis. mdpi.com This mechanism highlights the potential impact of the fluoro- group in the subject compound.

| Potential Target | Function | Reference Compound Class |

|---|---|---|

| Lanosterol 14α-demethylase (CYP51) | Ergosterol biosynthesis | Azoles, Indole derivatives |

| Succinate Dehydrogenase (SDH) | Fungal respiration (TCA cycle) | Indole derivatives |

| Acetohydroxyacid Synthase (AHAS) | Branched-chain amino acid synthesis | Various heterocyclic compounds |

| DNA/RNA/Protein Synthesis | Inhibition of essential cellular processes | Fluorinated pyrimidines |

Mechanistic Studies of Action against Microbial Targets

The mechanisms through which indole derivatives exert their antimicrobial effects are multifaceted. A primary mode of action observed in studies of related compounds is the disruption of the fungal cell membrane and cell wall integrity. This disruption can lead to increased cellular permeability, leakage of essential cytoplasmic contents, and ultimately, cell death. One study demonstrated that an indole derivative caused alterations in the cell membrane of Botrytis cinerea, leading to an increase in malondialdehyde (MDA), a marker of oxidative stress and lipid peroxidation.

Another proposed mechanism is the induction of reactive oxygen species (ROS) production within the fungal cell. nih.gov An excess of ROS can damage cellular components, including lipids, proteins, and DNA, contributing to the antifungal effect. Furthermore, some indole compounds have been shown to cause depolarization of the cell membrane, which disrupts the electrochemical gradient necessary for cellular functions. arabjchem.org

Antiviral Efficacy Research

The indole nucleus is a key pharmacophore in the development of antiviral agents. nih.gov Research on 5-fluoro-indole derivatives, which are structurally similar to this compound, has demonstrated notable antiviral activity against a range of viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Coxsackie B4 virus. researchgate.netnih.gov

However, the presence of the N-glycidyl group may introduce complexity. Some studies on indole derivatives for anti-HCV (Hepatitis C virus) activity have suggested that the glycidyl (B131873) group might be unfavorable due to its high chemical reactivity with nucleophiles. This reactivity could potentially be harnessed for covalent inhibition but may also lead to off-target effects.

Inhibition of Viral Replication Pathways and Molecular Targets

Indole-based compounds have been shown to interfere with various stages of the viral replication cycle. One of the key molecular targets identified is the viral polymerase complex. For instance, certain azaindole derivatives have been found to inhibit the cap-snatching function of the PB2 subunit of the influenza A viral polymerase.

Other studies have focused on viral proteases, which are essential for processing viral polyproteins into functional units. Indole-chloropyridinyl-ester derivatives have been identified as potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro). nih.gov Furthermore, research on N-alkyl and N-benzyl indoles has shown them to be inhibitors of the SARS-CoV-2 nsp13 helicase, an enzyme critical for viral RNA replication. nih.gov Computational and in vitro studies suggest that indole moieties can potently block the enzymatic activity necessary for the replication of coronaviruses. nih.gov

Investigations into Specific Viral Protein Interactions (e.g., SARS-CoV-2 Spike Glycoprotein)

The spike glycoprotein (B1211001) of SARS-CoV-2 is a primary target for antiviral research as it mediates viral entry into host cells. In silico docking studies have been conducted to investigate the interaction between indole derivatives and the SARS-CoV-2 spike protein. nih.govresearchgate.net These studies have predicted that indole scaffolds can bind to the spike glycoprotein, potentially blocking its interaction with the human ACE2 receptor. nih.gov One computational study identified a specific indole derivative that exhibited a high docking score with the spike glycoprotein, suggesting a strong binding affinity. nih.gov

Beyond SARS-CoV-2, molecular modeling has been used to explore the interactions of 5-fluoro-indole derivatives with other viral proteins. For example, studies have aimed to determine the binding sites of these compounds on HSV-1 glycoproteins B and D, and HSV-2 glycoprotein B, which are all crucial for viral entry and cell-to-cell spread. nih.gov

| Virus | Protein Target | Potential Effect of Interaction | Reference Compound Class |

|---|---|---|---|

| SARS-CoV-2 | Spike Glycoprotein | Inhibition of viral entry | Indole derivatives |

| SARS-CoV-2 | 3C-like Protease (3CLpro) | Inhibition of viral replication | Indole chloropyridinyl esters |

| SARS-CoV-2 | nsp13 Helicase | Inhibition of viral RNA replication | N-benzyl indoles |

| Influenza A | PB2 Subunit of Polymerase | Inhibition of viral transcription | Azaindole derivatives |

| HSV-1 / HSV-2 | Glycoprotein B / D | Inhibition of viral entry | 5-Fluoro-indole derivatives |

Anti-inflammatory Research and Pathway Modulation

The anti-inflammatory properties of indole derivatives are well-documented. nih.gov Specifically, compounds containing the 5-fluoro-indole scaffold have shown promise in modulating inflammatory responses. For example, 5-fluoro-2-oxindole has been demonstrated to alleviate inflammatory pain and inhibit inflammatory responses in preclinical models. mdpi.com This activity is attributed to its ability to counteract the cellular changes and oxidative stress associated with inflammation. mdpi.com

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, COX-2)

The anti-inflammatory effects of fluoro-indole derivatives are often mediated through their interaction with key signaling pathways that regulate inflammation. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the immune and inflammatory response. nih.govresearchgate.net Indole compounds have been shown to be effective modulators of NF-κB signaling. nih.govnih.gov They can inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes, including cytokines and chemokines. researchgate.net

Another critical pathway in inflammation involves the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins (B1171923), key mediators of inflammation and pain. Studies on indole derivatives of ursolic acid have shown a reduction in the protein expression of both inducible nitric oxide synthase (iNOS) and COX-2. nih.gov Furthermore, research on the related compound 5-fluoro-2-oxindole has demonstrated its ability to inhibit the activation of the mitogen-activated protein kinase (MAPK) pathway, which is upstream of both NF-κB and COX-2 activation. mdpi.com This suggests that this compound may exert its anti-inflammatory effects by targeting multiple points within these critical inflammatory cascades.

Advanced Studies on this compound: A Review of Current Research

Following a comprehensive review of scientific literature and chemical databases, there is currently no available public research detailing the neuropharmacological properties, receptor ligand interactions, or neuroprotective mechanisms of the specific chemical compound This compound .

Searches for this compound primarily identify it as a chemical intermediate, for example, in the synthesis of other molecules. However, dedicated studies on its biological activities, particularly its effects on the central nervous system, are absent from published scientific papers and reviews.

Therefore, it is not possible to provide an article on its interactions with serotonin (B10506) receptors or its potential neuroprotective effects, as no data on these topics exist in the current body of scientific knowledge.

While research exists on the broader classes of indole derivatives, fluoro-indoles, and their interactions with neurological targets, the user's strict instruction to focus solely on "this compound" prevents the inclusion of such related, but distinct, information.

Future Perspectives and Emerging Research Avenues for 1 N Glycidyl 5 Fluoro Indole

Rational Design of Next-Generation Analogues Based on Mechanistic and SAR Insights

The future development of analogues of 1-N-Glycidyl-5-fluoro-indole will heavily rely on a deep understanding of its mechanism of action and structure-activity relationships (SAR). The indole (B1671886) nucleus is an electron-rich system that facilitates interactions with biological targets. mdpi.com SAR studies on various indole derivatives have demonstrated that substitutions at different positions on the indole ring significantly influence their biological activity. nih.govnih.gov For instance, C5-substitution on the indole ring is known to be crucial for modulating biological activity by influencing π-stacking interactions, electron density, and lipophilicity. mdpi.com

Future research should focus on systematically modifying the core structure of this compound to probe these interactions. Key areas for investigation include:

Modification of the Glycidyl (B131873) Group: The epoxide is a key functional group that can act as an electrophile. Understanding its reactivity and role in target binding is crucial. Future analogues could explore variations in the linker between the indole nitrogen and the epoxide, or even the replacement of the epoxide with other reactive groups to fine-tune reactivity and selectivity.

Exploring Different Fluorination Patterns: While the 5-fluoro substitution is a common strategy to enhance metabolic stability and binding affinity, exploring other fluorination patterns on the indole ring could lead to analogues with improved properties. researchgate.net The position of the fluorine atom can significantly alter the electronic properties of the indole ring, thereby influencing its interactions with target proteins.

Systematic Substitution on the Indole Ring: Further substitutions on the indole core, in addition to the fluorine atom, could be explored to optimize pharmacological activity. A systematic SAR campaign, guided by computational modeling and in vitro screening, would be essential to identify key substitution patterns that enhance potency and selectivity. nih.gov

| Modification Strategy | Rationale | Potential Outcome |

| Glycidyl group modification | Modulate reactivity and target engagement | Improved selectivity and reduced off-target effects |

| Alternative fluorination patterns | Fine-tune electronic properties and metabolic stability | Enhanced potency and pharmacokinetic profile |

| Additional indole ring substitutions | Optimize interactions with target binding pockets | Increased efficacy and novel biological activities |

Exploration of Novel Biological Targets and Uncharted Therapeutic Applications

The indole scaffold is present in a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. nih.govnih.gov The unique structural features of this compound suggest that it could be a promising candidate for a range of uncharted therapeutic applications.

Future research should aim to screen this compound against a broad panel of biological targets to uncover novel activities. Given the known activities of fluorinated indoles, promising areas for investigation include:

Anticancer Activity: Fluorinated compounds, such as 5-fluorouracil, are well-established anticancer agents. mdpi.com The indole scaffold itself is a key component of many anticancer drugs. nih.gov Therefore, evaluating the cytotoxic effects of this compound against various cancer cell lines is a logical next step.

Antiviral Properties: Indole derivatives have been investigated as potential antiviral agents, particularly against HIV. researchgate.net The structural similarities to known inhibitors make this a promising avenue for exploration.

Enzyme Inhibition: The electrophilic nature of the glycidyl group makes this compound a potential candidate for inhibiting enzymes through covalent modification. Screening against various enzyme classes, such as kinases and proteases, could reveal novel inhibitory activities.

Integration with Chemical Biology Tools for Advanced Pathway Probing and Target Validation

The indole scaffold has been widely utilized in the development of small-molecule fluorescent probes for molecular recognition and imaging. rsc.orgrsc.org The intrinsic fluorescence of the indole ring, combined with its biocompatibility, makes it an excellent starting point for the design of chemical biology tools. nih.govacs.org

Future research could focus on developing derivatives of this compound as chemical probes to study biological pathways and validate new drug targets. This could involve:

Development of Fluorescent Probes: By incorporating fluorogenic moieties or utilizing the intrinsic fluorescence of the indole core, analogues of this compound could be designed as probes to visualize cellular processes or track the localization of the compound within cells. researchgate.net

Affinity-Based Probes: The glycidyl group can be exploited to create affinity-based probes for target identification. By attaching a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) to a derivative of this compound, researchers can identify its binding partners within a complex biological sample.

| Chemical Biology Tool | Application | Potential Insight |

| Fluorescent Probes | Cellular imaging and tracking | Understanding subcellular localization and mechanism of action |

| Affinity-Based Probes | Target identification and validation | Discovery of novel biological targets and pathways |

Development of Chemo-enzymatic Synthetic Approaches for Enantioselective Production

The glycidyl group in this compound contains a chiral center, meaning the compound can exist as two enantiomers. It is well-established in pharmacology that different enantiomers of a drug can have vastly different biological activities and safety profiles. Therefore, the ability to produce enantiomerically pure forms of this compound is crucial for its future development as a therapeutic agent.

While classical chemical synthesis can be used to produce a racemic mixture of this compound, chemo-enzymatic methods offer a powerful alternative for achieving high enantioselectivity. nih.gov This approach combines the flexibility of chemical synthesis with the high stereoselectivity of enzymatic reactions. mdpi.com

Future research in this area should focus on:

Enzymatic Kinetic Resolution: Employing enzymes, such as lipases or epoxide hydrolases, to selectively react with one enantiomer of a racemic mixture of this compound or a precursor, allowing for the separation of the desired enantiomer.

Asymmetric Epoxidation: Using enzymatic catalysts to directly introduce the epoxide group in a stereoselective manner during the synthesis.

Biocatalytic Synthesis of Indole Derivatives: Recent advances have demonstrated the use of enzymes for the synthesis of functionalized indoles, which could be adapted for the production of this compound. rsc.org The enantioselective synthesis of indole derivatives is a rapidly developing field. sciencedaily.com

The development of efficient and scalable chemo-enzymatic routes will be essential for providing access to enantiomerically pure this compound for detailed pharmacological evaluation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-N-Glycidyl-5-fluoro-indole to improve yield and purity?

- Methodological Answer :

- Step 1 : Use a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, as demonstrated in the synthesis of structurally similar indole derivatives (e.g., 5-fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole) . Adjust stoichiometry (e.g., 1:1.2 molar ratio of azide to alkyne) to minimize side reactions.

- Step 2 : Employ PEG-400/DMF as a solvent system to enhance reaction efficiency and reduce byproduct formation .

- Step 3 : Purify via flash column chromatography (70:30 ethyl acetate:hexane) and validate purity using TLC, NMR (¹H, ¹³C, ¹⁹F), and HRMS .

- Critical Analysis : Monitor reaction progress via TLC every 2–3 hours to identify intermediate phases requiring optimization.

Q. What characterization techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- Primary Techniques :

- ¹H/¹³C NMR : Identify glycidyl epoxide protons (δ 3.1–4.5 ppm) and fluorine-induced deshielding in the indole ring .

- ¹⁹F NMR : Confirm fluorine substitution patterns (e.g., δ -110 to -120 ppm for 5-fluoro-indole derivatives) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

- Supplementary Methods :

- FT-IR : Detect epoxide C-O stretching (~1250 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .

Q. How can solubility challenges for this compound in aqueous systems be addressed?

- Methodological Answer :

- Protocol : Prepare a 5 mg/mL stock solution using a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle .

- Troubleshooting :

- If precipitation occurs, heat the solution to 50°C or sonicate for 10–15 minutes .

- Validate solubility stability via dynamic light scattering (DLS) over 24 hours.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the glycidyl group in this compound under nucleophilic conditions?

- Methodological Answer :

- Experimental Design :

- Kinetic Studies : Monitor epoxide ring-opening reactions (e.g., with amines or thiols) via HPLC or in-situ ¹H NMR .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic effects from the 5-fluoro substitution .

- Data Interpretation : Compare experimental rate constants with computed activation energies to resolve contradictions between predicted and observed regioselectivity .

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. HRMS) for this compound derivatives?

- Methodological Answer :

- Step 1 : Replicate synthesis and characterization under controlled conditions to rule out batch variability .

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks and identify impurities .

- Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography if crystals are obtainable) .

- Framework : Apply the FINER criteria to evaluate whether the contradiction arises from methodological feasibility or novel chemical behavior .

Q. What strategies are effective for studying the biological interactions of this compound in in vitro models?

- Methodological Answer :

- Assay Design :

- Use fluorescence-based assays (e.g., ANS displacement for protein binding) to quantify interactions with targets like cytochrome P450 enzymes .

- Pair with cytotoxicity profiling (MTT assay) to differentiate specific binding from nonspecific toxicity .

- Data Triangulation : Combine kinetic data with molecular docking simulations (AutoDock Vina) to propose binding modes .

Tables for Methodological Reference

Table 1 : Key Characterization Techniques for this compound

Table 2 : Solubility Protocol for In Vitro Studies

| Component | Volume Ratio | Role |

|---|---|---|

| DMSO | 10% | Primary solvent |

| PEG300 | 40% | Co-solvent |

| Tween-80 | 5% | Surfactant |

| Saline | 45% | Aqueous phase |

| Total | 1 mL | Final volume |

Guidance for Rigorous Research Design

- Frameworks : Use PICO (Population: in vitro models; Intervention: glycidyl reactivity; Comparison: non-fluorinated analogs; Outcome: kinetic parameters) to structure hypotheses .

- Conflict Resolution : Apply dialectical analysis (per Vygotsky/Leont’ev) to reconcile contradictions between computational predictions and experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.